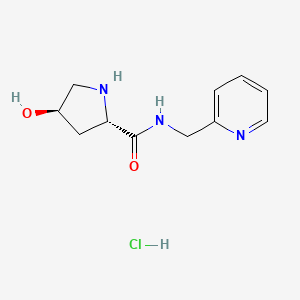
(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring, a hydroxyl group, and a pyridinylmethyl substituent, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective oxidation of the corresponding alcohol.
Attachment of the Pyridinylmethyl Group: This step often involves a nucleophilic substitution reaction where the pyridinylmethyl group is introduced using a suitable pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, efficiency, and safety. Microfluidic reactors can be employed to carry out the cyclization and substitution reactions under controlled conditions, ensuring high yields and purity .
化学反応の分析
Types of Reactions
(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinylmethyl group can be reduced to a piperidinylmethyl group.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyrrolidin-2-one derivatives.
Reduction: Formation of piperidinylmethyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The hydroxyl group and pyridinylmethyl substituent play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- (2S,4R)-4-Hydroxy-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide hydrochloride
- (2S,4R)-4-Hydroxy-N-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide hydrochloride
- (2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide hydrochloride
Uniqueness
(2S,4R)-4-Hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a pyridinylmethyl substituent. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
特性
分子式 |
C11H16ClN3O2 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-9-5-10(13-7-9)11(16)14-6-8-3-1-2-4-12-8;/h1-4,9-10,13,15H,5-7H2,(H,14,16);1H/t9-,10+;/m1./s1 |
InChIキー |
JLHHXXOTJZXJOS-UXQCFNEQSA-N |
異性体SMILES |
C1[C@H](CN[C@@H]1C(=O)NCC2=CC=CC=N2)O.Cl |
正規SMILES |
C1C(CNC1C(=O)NCC2=CC=CC=N2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



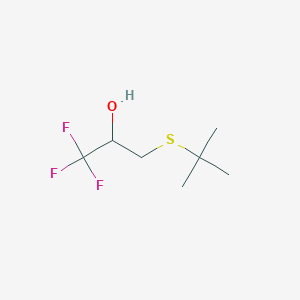

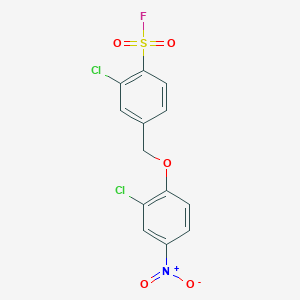
![tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13345881.png)
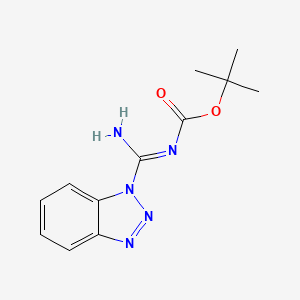

![6-((E)-2-((Z)-4-(4-(Diethylamino)benzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)vinyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13345901.png)
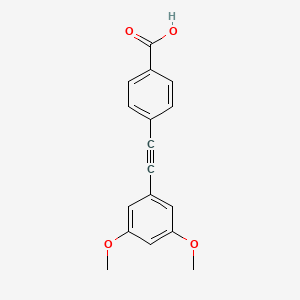
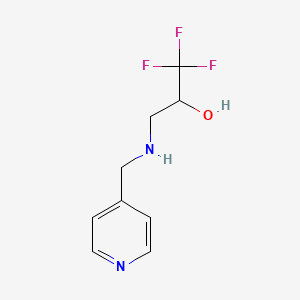
![(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13345914.png)
![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13345922.png)
![4-Phenylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13345925.png)
![3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B13345926.png)
